BMS-767778

説明

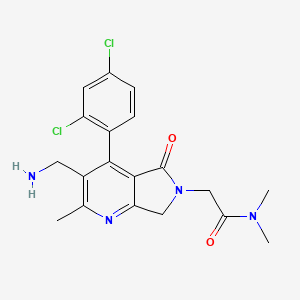

Structure

2D Structure

特性

CAS番号 |

915729-95-2 |

|---|---|

分子式 |

C19H20Cl2N4O2 |

分子量 |

407.3 g/mol |

IUPAC名 |

2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide |

InChI |

InChI=1S/C19H20Cl2N4O2/c1-10-13(7-22)17(12-5-4-11(20)6-14(12)21)18-15(23-10)8-25(19(18)27)9-16(26)24(2)3/h4-6H,7-9,22H2,1-3H3 |

InChIキー |

PECDPZCIECMGCM-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

BMS-767778; BMS 767778; BMS767778. |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: BMS-767778 and its Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptidyl peptidase-4 (DPP-4) inhibitory activity of the clinical candidate BMS-767778. It includes a summary of its inhibitory potency, detailed experimental protocols for assessing its activity, and a visualization of the relevant signaling pathways.

Core Concept: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis. Its primary function is the inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By cleaving these hormones, DPP-4 reduces their bioavailability and thus dampens the insulin response.

Inhibitors of DPP-4, such as this compound, block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This leads to elevated levels of active incretins, which in turn enhances glucose-dependent insulin secretion, suppresses glucagon release, and ultimately contributes to lower blood glucose levels. This mechanism of action has established DPP-4 inhibitors as a key therapeutic class for the management of type 2 diabetes mellitus.

Quantitative Data: Inhibitory Potency of this compound

This compound is a potent and selective inhibitor of DPP-4. Its inhibitory activity has been characterized by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The selectivity of this compound is demonstrated by its significantly lower potency against other related dipeptidyl peptidases, such as DPP-8 and DPP-9.

| Target Enzyme | This compound Ki | Reference |

| DPP-4 | 0.9 nM | [1] |

| DPP-8 | 4.9 µM | [1] |

| DPP-9 | 3.2 µM | [1] |

Note: While Ki values provide a measure of the intrinsic binding affinity of an inhibitor to its target, the half-maximal inhibitory concentration (IC50) is also a commonly reported metric of inhibitor potency. An extensive search of the available scientific literature did not yield a specific, published IC50 value for this compound from the primary study by Devasthale et al. (2013).

Signaling Pathways

The therapeutic effects of this compound are mediated through the enhancement of the incretin signaling pathway. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells and other tissues.

Activation of the GLP-1 and GIP receptors on pancreatic β-cells initiates a downstream signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various substrates, culminating in the potentiation of glucose-dependent insulin secretion.

Experimental Protocols

The following section details a representative methodology for determining the in vitro inhibitory activity of compounds like this compound against DPP-4. This protocol is based on commonly used fluorometric assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

1. Principle:

This assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in fluorescence intensity. The potency of the inhibitor is determined by measuring the concentration required to inhibit 50% of the enzyme's activity (IC50).

2. Materials and Reagents:

-

Human recombinant DPP-4 enzyme

-

DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

This compound (or other test compounds)

-

Reference DPP-4 inhibitor (e.g., Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

Dimethyl sulfoxide (DMSO)

3. Assay Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO to create a range of test concentrations.

-

Further dilute the compound solutions in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

-

-

Enzyme and Substrate Preparation:

-

Dilute the human recombinant DPP-4 enzyme to the desired working concentration in pre-warmed Assay Buffer.

-

Prepare the DPP-4 substrate solution by diluting the stock in Assay Buffer to the final desired concentration.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following:

-

Test Wells: Diluted this compound solution.

-

Positive Control Wells: Diluted reference inhibitor solution.

-

Negative Control (100% Activity) Wells: Assay Buffer with the same final concentration of DMSO as the test wells.

-

Blank (No Enzyme) Wells: Assay Buffer with DMSO.

-

-

Add the diluted DPP-4 enzyme solution to all wells except the blank wells.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

-

Immediately measure the fluorescence intensity in a kinetic mode over a specified period (e.g., 30-60 minutes) at 37°C.

-

4. Data Analysis:

-

Subtract the background fluorescence (from blank wells) from all other readings.

-

Determine the rate of reaction (fluorescence increase per unit of time) for each well.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing DPP-4 inhibitors like this compound.

This structured approach ensures accurate and reproducible determination of the inhibitory potency of test compounds against DPP-4, a critical step in the drug discovery and development process for novel anti-diabetic agents.

References

BMS-767778: A Technical Guide to a Potent Dipeptidyl Peptidase-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-767778 is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support researchers and professionals in the field of drug discovery and development, particularly those focused on metabolic diseases such as type 2 diabetes.

Chemical Structure and Identifiers

This compound is a complex heterocyclic molecule. Its chemical identity is established by the following identifiers:

-

IUPAC Name: 2-[3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide[1]

-

SMILES: CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN[1]

Chemical Structure:

A 2D representation of the chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that most of the available data is computationally predicted.

| Property | Value | Source |

| Molecular Weight | 407.3 g/mol | [1] |

| XLogP3-AA | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 4 | [2] |

| Topological Polar Surface Area | 79.5 Ų | [1][2] |

| Complexity | 576 | [2] |

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[4] DPP-4 is a serine protease that plays a critical role in the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7]

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, thereby prolonging their circulation and enhancing their physiological effects. This leads to:

-

Increased glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppressed glucagon secretion from pancreatic α-cells.

The net effect is a reduction in blood glucose levels, particularly in the postprandial state.

Caption: Mechanism of action of this compound as a DPP-4 inhibitor.

Experimental Protocols

The following sections outline the general experimental methodologies for the synthesis and evaluation of this compound, based on standard laboratory practices and information derived from the primary literature.

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been reported, though the specific, step-by-step protocol from the primary literature's supplementary information is not publicly available. The general synthetic strategy involves the construction of the core pyrrolo[3,4-b]pyridin-5-one scaffold followed by the introduction of the necessary functional groups.

Caption: Generalized synthetic workflow for this compound.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of this compound against DPP-4 is typically determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, and its fluorescence can be quantified.

General Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of recombinant human DPP-4 enzyme in an appropriate assay buffer.

-

Prepare a solution of the fluorogenic substrate (e.g., Gly-Pro-AMC) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer, the DPP-4 enzyme, and varying concentrations of this compound (or vehicle control).

-

Incubate the plate for a defined period at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. The Ki value is reported as 0.9 nM.[4]

-

References

- 1. This compound | C19H20Cl2N4O2 | CID 15950755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]

BMS-767778: A Technical Whitepaper

Compound: BMS-767778 CAS Number: 915729-95-2 Class: Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Originator: Bristol-Myers Squibb

This technical guide provides an in-depth overview of this compound, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a small molecule, orally active compound belonging to the 5-oxopyrrolopyridine class of DPP-4 inhibitors.[1] Developed by Bristol-Myers Squibb, it was identified as a clinical candidate due to its high potency, selectivity, and promising pharmacological profile.[1] The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 915729-95-2 | [1][2][3] |

| Molecular Formula | C₁₉H₂₀Cl₂N₄O₂ | [1][3][4] |

| Molecular Weight | 407.29 g/mol | [2][3][4] |

| IUPAC Name | 2-[3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide | [3] |

| Synonyms | 1MD, UNII-89FYR7JU5A | [2][3] |

| SMILES | CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C)C)C3=C(C=C(C=C3)Cl)Cl)CN | [1][3] |

Pharmacological Data

This compound is a highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity have been characterized against other related dipeptidyl peptidases.

In Vitro Potency and Selectivity

The following table summarizes the inhibitory constants (Ki) of this compound for DPP-4 and its selectivity against DPP-8 and DPP-9.

| Enzyme | Ki (nM) | Selectivity (fold vs. DPP-4) |

| DPP-4 | 0.9 | - |

| DPP-8 | 4900 | ~5444 |

| DPP-9 | 3200 | ~3556 |

Data sourced from MedchemExpress, referencing Devasthale P, et al. J Med Chem. 2013.

Mechanism of Action: The Incretin Pathway

This compound exerts its therapeutic effect by modulating the incretin pathway. The diagram below illustrates the mechanism of action of DPP-4 inhibitors.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of DPP-4 inhibitors. The following sections describe representative methodologies for key in vitro and in vivo assays.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of a test compound against the DPP-4 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate, except for the blank controls.

-

Add the diluted this compound solutions to the respective wells. For control wells, add DMSO vehicle.

-

Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.

-

Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the efficacy of antihyperglycemic agents.

Objective: To evaluate the effect of this compound on glucose tolerance in a relevant animal model (e.g., rats or mice).

Materials:

-

Test animals (e.g., male Sprague-Dawley rats)

-

This compound formulated in an appropriate vehicle

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose monitoring system

Procedure:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer this compound orally at various doses. A vehicle control group should be included.

-

After a specified time (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose solution orally.

-

Measure blood glucose levels at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the dose-dependent efficacy of this compound.

Drug Discovery and Development Logic

The development of a selective DPP-4 inhibitor like this compound follows a structured logic aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that emerged as a clinical candidate from the rigorous drug discovery and development program at Bristol-Myers Squibb. Its pharmacological profile, characterized by high in vitro potency and selectivity, underscores its potential as a therapeutic agent for type 2 diabetes. The experimental protocols and logical frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals working on similar targets and therapeutic areas. Further investigation into its clinical efficacy and safety profile would be necessary to fully establish its therapeutic value.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Update On Dpp 4 Inhibitors In The Management Of Type 2 Diabetes | PDF [slideshare.net]

- 4. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BMS-767778: A Potent and Selective DPP-4 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-767778 is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated by Bristol-Myers Squibb for the potential treatment of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. The document details the optimization of a 5-oxopyrrolopyridine series of compounds that led to the identification of this compound as a clinical candidate. It includes a compilation of its in vitro potency and selectivity, alongside detailed experimental protocols for key assays. Furthermore, this guide illustrates the proposed signaling pathway of DPP-4 inhibition and the general workflow for evaluating DPP-4 inhibitors.

Introduction

The management of type 2 diabetes mellitus is a significant global health challenge. One therapeutic strategy involves the inhibition of dipeptidyl peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis. DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.

This compound emerged from a dedicated drug discovery program at Bristol-Myers Squibb focused on identifying novel, potent, and selective DPP-4 inhibitors. The development of this compound was the culmination of optimizing a 5-oxopyrrolopyridine chemical series to achieve a desirable profile of activity, selectivity, and pharmacokinetic properties suitable for clinical evaluation.

Discovery and Optimization

The discovery of this compound was detailed in a 2013 publication in the Journal of Medicinal Chemistry by Devasthale and colleagues. The research focused on the structure-activity relationship (SAR) of a series of 5-oxopyrrolopyridine derivatives. Through systematic chemical modifications, the team aimed to enhance potency against DPP-4 while ensuring high selectivity over other related proteases, such as DPP-8, DPP-9, and fibroblast activation protein (FAP). This optimization process was critical to minimize potential off-target effects and improve the safety profile of the drug candidate. The culmination of this effort was the identification of this compound as a compound with an optimal balance of potency, selectivity, and drug-like properties.

Mechanism of Action

This compound is a competitive, reversible inhibitor of the DPP-4 enzyme. It binds to the active site of DPP-4, preventing the binding and subsequent cleavage of its natural substrates, GLP-1 and GIP. The prolonged activity of these incretin hormones results in a glucose-dependent increase in insulin secretion and a reduction in glucagon levels, thereby lowering blood glucose concentrations.

Signaling Pathway

The mechanism of action of DPP-4 inhibitors like this compound is centered on the incretin pathway.

Preclinical Data

The preclinical evaluation of this compound demonstrated its high potency and selectivity for the DPP-4 enzyme.

In Vitro Activity and Selectivity

The inhibitory activity of this compound was assessed against human DPP-4 and other closely related proteases to determine its selectivity profile.

| Target | Ki (nM) | Ki (µM) |

| DPP-4 | 0.9 | 0.0009 |

| DPP-8 | 4.9 | |

| DPP-9 | 3.2 | |

| Data sourced from publicly available databases.[1] |

The data clearly indicates that this compound is a highly potent inhibitor of DPP-4, with a Ki value in the sub-nanomolar range.[1] Importantly, it displays excellent selectivity against the closely related proteases DPP-8 and DPP-9, with Ki values in the micromolar range, representing a selectivity of over 3500-fold.[1] This high degree of selectivity is a critical attribute for a DPP-4 inhibitor, as inhibition of DPP-8 and DPP-9 has been associated with adverse effects in preclinical studies.

Pharmacokinetics

While specific pharmacokinetic parameters for this compound in preclinical species are not publicly available in detail, the lead optimization program aimed to identify a candidate with suitable properties for oral administration, including good bioavailability and an appropriate half-life to support once-daily dosing.

Experimental Protocols

This section provides detailed methodologies for key experiments typically used in the evaluation of DPP-4 inhibitors like this compound.

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of a test compound against the DPP-4 enzyme.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (GP-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5) containing bovine serum albumin (BSA)

-

Test compound (e.g., this compound)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

In a 96-well microplate, add the test compound dilutions, the DPP-4 enzyme, and the assay buffer.

-

Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the GP-AMC substrate to all wells.

-

Monitor the fluorescence intensity (excitation at ~360 nm, emission at ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 or Ki value by fitting the concentration-response data to an appropriate equation.

Protease Selectivity Assays

Objective: To assess the inhibitory activity of the test compound against related proteases (e.g., DPP-8, DPP-9, FAP).

Procedure: The protocol is similar to the DPP-4 inhibition assay but utilizes the specific recombinant enzyme (DPP-8, DPP-9, or FAP) and its corresponding fluorogenic substrate. The selectivity is determined by comparing the IC50 or Ki values obtained for the different proteases.

Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the in vivo efficacy of the test compound in improving glucose tolerance.

Materials:

-

Male C57BL/6 mice

-

Test compound (this compound) formulated in an appropriate vehicle

-

Glucose solution (e.g., 2 g/kg)

-

Blood glucose meter and test strips

-

Oral gavage needles

Procedure:

-

Fast the mice overnight (approximately 16-18 hours) with free access to water.[2]

-

Record the baseline blood glucose level (t=0) from a tail snip.[2]

-

Administer the test compound or vehicle orally via gavage.

-

After a specified pre-treatment period (e.g., 30-60 minutes), administer a glucose solution orally via gavage.[2]

-

Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[3]

-

Plot the blood glucose concentration over time for both the treated and vehicle control groups.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

Experimental Workflow

The general workflow for the discovery and preclinical evaluation of a DPP-4 inhibitor is outlined below.

References

Preclinical Profile of BMS-767778: An In-depth Technical Review

A Note on the Compound of Interest: Initial database searches for preclinical data on BMS-767778 revealed a potential ambiguity. While this compound is identified as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes, the detailed technical requirements of this request—specifically the emphasis on signaling pathways and complex experimental workflows—are more characteristic of a kinase inhibitor used in oncology research. A compound with a very similar designation, BMS-777607 , is a well-documented inhibitor of the MET, Axl, and Ron receptor tyrosine kinases, with a preclinical data profile that aligns closely with the in-depth analysis requested.

Given this context, this technical guide will provide a comprehensive overview of the preclinical data for BMS-777607 . To ensure completeness, a summary of the available preclinical data for This compound is also included.

BMS-777607: A Multi-Targeted Kinase Inhibitor

BMS-777607 is a potent, orally bioavailable, small-molecule inhibitor of the MET receptor tyrosine kinase family, including c-Met, Ron, Axl, and Tyro3. Its activity against these key drivers of oncogenesis has positioned it as a compound of interest in cancer therapy.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for BMS-777607.

Table 1: In Vitro Kinase and Cell-Based Activity of BMS-777607

| Target/Assay | IC50/Ki | Cell Line | Notes |

| c-Met (cell-free) | 3.9 nM (IC50) | - | Met-related inhibitor[1][2]. |

| Axl (cell-free) | 1.1 nM (IC50) | - | Met-related inhibitor[1][2]. |

| Ron (cell-free) | 1.8 nM (IC50) | - | Met-related inhibitor[1][2]. |

| Tyro3 (cell-free) | 4.3 nM (IC50) | - | Met-related inhibitor[1][2]. |

| c-Met autophosphorylation | <1 nM (IC50) | PC-3, DU145 | HGF-stimulated[2]. |

| c-Met autophosphorylation | 20 nM (IC50) | GTL-16 lysates | ATP-competitive inhibition[1]. |

| Cell Migration | <0.1 µM (IC50) | PC-3, DU145 | HGF-stimulated[2]. |

| Cell Invasion | <0.1 µM (IC50) | PC-3, DU145 | HGF-stimulated[2]. |

| Cell Viability (U118MG) | IC50 determined at 4 and 12 hours | U118MG | [3]. |

| Cell Viability (SF126) | IC50 determined at 4 and 12 hours | SF126 | [3]. |

Table 2: In Vivo Efficacy of BMS-777607 in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| GTL-16 gastric carcinoma | 6.25-50 mg/kg, p.o. | Significant reduction in tumor volume | [1] |

| KHT fibrosarcoma | 25 mg/kg/day, p.o. | 28.3% decrease in lung tumor nodules | [1][2]. |

| SF126 glioblastoma | 30 mg/kg, i.p. | 56% tumor volume reduction | [3]. |

| U118MG glioblastoma | 30 mg/kg, i.p. | >91% tumor remission | [3]. |

| NCI-H226 mesothelioma | 5, 10, 25 mg/kg, p.o. | Significant, dose-dependent tumor growth inhibition | [4] |

Table 3: Pharmacokinetic Parameters of BMS-777607 in Mice

| Parameter | Value | Dosing | Reference |

| Dosing | 5 mg/kg (IV), 10 mg/kg (p.o.) | Single dose | [5] |

| Blood Sampling Timepoints | 0.05, 0.5, 1, 3, 6, 8, 24 h (IV); 0.25, 0.5, 1, 3, 6, 8, 24 h (p.o.) | Composite profile | [5] |

| Analysis Method | LC/MS/MS | Serum samples | [5] |

Note: Specific Cmax, Tmax, half-life, and bioavailability values were not explicitly provided in the searched literature.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Kinase Inhibition Assay (Cell-Free)

-

Enzyme Source: Baculovirus expressed GST-Met.

-

Substrate: Poly(Glu/Tyr) (3 µg).

-

Reaction Mixture: 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT, 1 µM ATP, and 0.12 µCi 33P γ-ATP in a final volume of 30 µL.

-

Incubation: 1 hour at 30°C.

-

Termination: Addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.

-

Quantification: Measurement of substrate phosphorylation[1].

Cell Viability Assay (MTT)

-

Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Cells are treated with various concentrations of BMS-777607 or vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells[3].

Wound Healing (Scratch) Assay for Cell Migration

-

Cell Seeding: Cells are grown to a confluent monolayer in a multi-well plate.

-

Wound Creation: A sterile pipette tip or a specialized tool is used to create a uniform scratch or "wound" in the cell monolayer.

-

Compound Treatment: The cells are washed to remove debris, and fresh media containing different concentrations of BMS-777607 or a vehicle control is added.

-

Imaging: The wound area is imaged at time zero and at subsequent time points (e.g., every 6 or 12 hours) using a microscope.

-

Quantification: The rate of wound closure is quantified by measuring the change in the width or area of the scratch over time[1].

Transwell Invasion Assay

-

Insert Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix, such as Matrigel, to simulate the extracellular matrix.

-

Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell insert in serum-free media containing the test compound (BMS-777607) or vehicle.

-

Chemoattractant: The lower chamber contains media with a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.

-

Incubation: The plate is incubated for a period that allows for cell invasion through the Matrigel and the porous membrane (e.g., 24-48 hours).

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invaded cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope[1].

Western Blotting for Protein Phosphorylation

-

Cell Lysis: Cells are treated with BMS-777607 and/or a growth factor (e.g., HGF) for the desired time, then lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Met, total Met, p-Akt, total Akt, p-ERK, total ERK).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[2].

In Vivo Xenograft Tumor Model

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used.

-

Tumor Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: BMS-777607 is administered to the treatment group via a specified route (e.g., oral gavage or intraperitoneal injection) and schedule. The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Other endpoints such as survival can also be assessed[3][4].

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by BMS-777607 and the general workflows of the preclinical experiments.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro, In Vivo and Post Explantation Testing of Glucose-Detecting Biosensors: Current Methods and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the In Vivo Pharmacodynamics of BMS-767778: A DPP-4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor that was investigated as a potential therapeutic agent for the management of type 2 diabetes mellitus. The pharmacodynamics of this compound revolve around its ability to modulate the incretin system, a key regulator of glucose homeostasis. This guide provides a comprehensive overview of the in vivo pharmacodynamics of this compound, detailing its mechanism of action, effects on key biomarkers, and the experimental methodologies used to elucidate these properties.

It is important to note that detailed quantitative in vivo pharmacodynamic data and specific experimental protocols for this compound are primarily contained within the publication by Devasthale P, et al., in the Journal of Medicinal Chemistry, 2013, 56(18), 7343-57. As access to the full text of this publication is restricted, this guide is based on generally available knowledge of DPP-4 inhibitors and information from publicly accessible sources. Consequently, specific quantitative data from the primary preclinical studies are not included.

Core Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the competitive and reversible inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that is widely distributed throughout the body and plays a crucial role in inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

By inhibiting DPP-4, this compound prevents the degradation of active GLP-1 and GIP, leading to increased circulating levels and prolonged activity of these hormones. This enhancement of the incretin effect forms the basis of the therapeutic potential of this compound in type 2 diabetes.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

In Vivo Pharmacodynamic Effects

The in vivo pharmacodynamic effects of this compound are a direct consequence of its mechanism of action. Preclinical studies in animal models are designed to quantify these effects.

Data Presentation

While specific quantitative data from the primary literature is unavailable for presentation, a typical in vivo pharmacodynamic assessment of a DPP-4 inhibitor like this compound would generate data that could be summarized in the following tables.

Table 1: In Vivo DPP-4 Inhibition in Animal Models

| Animal Model | Dose (mg/kg) | Route of Administration | Time Point | % DPP-4 Inhibition (Plasma) |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available |

Table 2: Effect of this compound on Active GLP-1 Levels in Animal Models

| Animal Model | Dose (mg/kg) | Route of Administration | Time Point | Fold Increase in Active GLP-1 |

| Mouse | Data not available | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Glucose Tolerance in Animal Models (Oral Glucose Tolerance Test - OGTT)

| Animal Model | Dose (mg/kg) | Route of Administration | % Reduction in Glucose AUC |

| Mouse | Data not available | Data not available | Data not available |

| Rat | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of in vivo pharmacodynamics. The following are generalized methodologies typically employed in the preclinical evaluation of DPP-4 inhibitors.

In Vivo DPP-4 Inhibition Assay

This assay measures the extent to which this compound inhibits DPP-4 activity in the plasma of treated animals.

-

Animal Dosing: Laboratory animals (e.g., mice, rats) are administered this compound at various doses via the intended clinical route (typically oral). A vehicle control group is included.

-

Blood Sampling: At predetermined time points post-dosing, blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Plasma is separated by centrifugation.

-

DPP-4 Activity Measurement: A fluorogenic or chromogenic DPP-4 substrate (e.g., Gly-Pro-AMC) is added to the plasma samples. The rate of substrate cleavage, which is proportional to DPP-4 activity, is measured using a plate reader.

-

Calculation of Inhibition: The DPP-4 activity in the drug-treated groups is compared to the vehicle control group to calculate the percentage of inhibition.

Active GLP-1 Measurement

This protocol quantifies the levels of active GLP-1 in the plasma of animals following treatment with this compound.

-

Animal Dosing and Blood Sampling: Similar to the DPP-4 inhibition assay, with the addition of a DPP-4 inhibitor in the blood collection tubes to prevent ex vivo degradation of GLP-1.

-

Plasma Preparation: Plasma is isolated and stored at -80°C until analysis.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) specific for the active form of GLP-1 is used to quantify its concentration in the plasma samples.

Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial experiment to assess the overall in vivo efficacy of this compound on glucose control.

-

Animal Fasting: Animals are fasted overnight to establish a baseline glucose level.

-

Drug Administration: this compound or vehicle is administered orally.

-

Glucose Challenge: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a bolus of glucose is administered orally.

-

Blood Glucose Monitoring: Blood glucose levels are measured from tail vein blood at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group to quantify the glucose excursion. A reduction in the glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance.

Experimental Workflow Diagram

The logical flow of a typical preclinical in vivo pharmacodynamic study for a DPP-4 inhibitor is depicted below.

Conclusion

This compound exerts its pharmacodynamic effects through the potent and selective inhibition of DPP-4, leading to an enhancement of the incretin pathway. This results in increased levels of active GLP-1 and GIP, which in turn improves glucose tolerance. The in vivo assessment of these effects through rigorous experimental protocols is fundamental to understanding the therapeutic potential of this compound. While specific data for this compound remains within proprietary literature, the established principles of DPP-4 inhibitor pharmacology provide a strong framework for comprehending its in vivo actions. Further public dissemination of the detailed preclinical data would be invaluable to the scientific community.

In-Depth Technical Guide: Binding Kinetics of BMS-767778 to Dipeptidyl Peptidase-4 (DPP-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of the Dipeptidyl Peptidase-4 (DPP-4) inhibitor, BMS-767778. The document details the quantitative binding parameters, the experimental methodologies for their determination, and the underlying signaling pathways.

Introduction: The Role of DPP-4 in Glucose Homeostasis

Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a transmembrane glycoprotein that functions as a serine exopeptidase.[1] It is widely expressed in various tissues and plays a crucial role in glucose metabolism.[2] DPP-4's primary function in this context is the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[5][6]

The enzymatic action of DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[4][7] This rapid degradation limits the physiological effect of incretins.[8] In individuals with type 2 diabetes, the incretin effect is often diminished.[9] By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, thereby enhancing their glucose-lowering effects.[2][10] This mechanism forms the basis for the therapeutic use of DPP-4 inhibitors in the management of type 2 diabetes.[11]

This compound: A Potent and Selective DPP-4 Inhibitor

This compound is a potent and selective inhibitor of the DPP-4 enzyme.[12] Its development as a clinical candidate was the result of extensive optimization of a 5-oxopyrrolopyridine series of compounds to achieve a desirable profile of activity, selectivity, and pharmacokinetic properties.

Quantitative Binding Data

The inhibitory potency and selectivity of this compound against human DPP-4 and other related dipeptidyl peptidases have been quantitatively determined. The key binding parameter is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target Enzyme | Inhibition Constant (Kᵢ) |

| DPP-4 | 0.9 nM [12] |

| DPP8 | 4.9 µM[12] |

| DPP9 | 3.2 µM[12] |

These data demonstrate that this compound is a highly potent inhibitor of DPP-4. Furthermore, it exhibits significant selectivity for DPP-4 over the closely related enzymes DPP8 and DPP9, with selectivity ratios of over 5400-fold and 3500-fold, respectively. High selectivity is a critical attribute for a therapeutic agent, as it minimizes the potential for off-target effects.

At present, specific kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒբբ) for the binding of this compound to DPP-4 are not publicly available in the reviewed literature.

Experimental Protocols

The determination of the inhibition constant (Kᵢ) for this compound was performed using a robust enzymatic assay. While the specific, detailed protocol from the primary literature (Devasthale et al., J. Med. Chem. 2013, 56, 18, 7343–57) is not publicly available, a representative, detailed methodology for a fluorometric DPP-4 inhibition assay is provided below. This protocol is based on established methods for screening DPP-4 inhibitors.

Representative Fluorometric DPP-4 Inhibition Assay

This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

-

DPP-4 Enzyme: Recombinant human DPP-4.

-

DPP-4 Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing appropriate salts.

-

Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Microplate: 96- or 384-well black, flat-bottom microplate.

-

Plate Reader: Fluorometer capable of excitation at ~360 nm and emission at ~460 nm.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

Prepare a working solution of recombinant human DPP-4 in assay buffer.

-

Prepare a working solution of Gly-Pro-AMC in assay buffer.

-

-

Assay Protocol:

-

Add a defined volume of the diluted this compound solutions or vehicle control (for maximum and no enzyme activity controls) to the wells of the microplate.

-

To initiate the reaction, add the DPP-4 enzyme solution to all wells except the "no enzyme" control wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Following pre-incubation, add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity as a function of the inhibitor concentration.

-

Fit the data to a suitable dose-response inhibition model (e.g., the four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor that produces 50% inhibition).

-

Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

-

References

- 1. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. The physiology of incretin hormones and the basis for DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Circulation and degradation of GIP and GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of DPP-4 Inhibitors in Clinical Practice [diabetesincontrol.com]

- 10. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 11. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

The Role of BMS-767778 in Incretin Hormone Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The regulation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), is central to glucose homeostasis. DPP-4 is the key enzyme responsible for the rapid inactivation of these hormones. By inhibiting DPP-4, this compound is designed to increase the circulating levels of active GLP-1 and GIP, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and ultimately improving glycemic control. This technical guide provides an in-depth overview of the mechanism of action of DPP-4 inhibitors, with a focus on this compound, including relevant (though illustrative for this class of compounds) quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism: DPP-4 Inhibition and Incretin Hormone Augmentation

The primary mechanism by which this compound regulates incretin hormones is through the competitive and reversible inhibition of the serine protease DPP-4.[1] Incretin hormones, GLP-1 and GIP, are released from enteroendocrine L-cells and K-cells in the gut, respectively, in response to nutrient ingestion.[2] These hormones then act on the pancreatic islets to potentiate glucose-dependent insulin secretion.

However, the biological activity of GLP-1 and GIP is short-lived due to rapid degradation by DPP-4, which cleaves the N-terminal dipeptide from these hormones, rendering them inactive.[3] DPP-4 inhibitors like this compound bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP.[1] This leads to a two- to three-fold increase in the circulating concentrations of their active forms.[2] The elevated levels of active incretins result in enhanced postprandial insulin secretion and a reduction in glucagon secretion, both in a glucose-dependent manner, which minimizes the risk of hypoglycemia.[2]

Signaling Pathway of DPP-4 Inhibition

Caption: Signaling pathway of DPP-4 inhibition by this compound.

Quantitative Data on DPP-4 Inhibitor Activity

While specific, publicly available quantitative data for this compound on incretin hormone levels are limited, the following tables present representative data for a typical potent and selective DPP-4 inhibitor, illustrating the expected pharmacological effects.

Table 1: In Vitro DPP-4 Inhibition

| Compound | DPP-4 IC50 (nM) | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |

| This compound (Illustrative) | < 10 | > 1000 | > 1000 |

| Comparator A | 25 | > 500 | > 500 |

| Comparator B | 100 | > 200 | > 200 |

Data are illustrative and based on typical profiles of potent DPP-4 inhibitors.

Table 2: In Vivo Effects on Incretin and Glucose Levels in a Murine Model (Oral Glucose Tolerance Test)

| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (0-120 min) | Active GLP-1 (pM) at 15 min | Insulin (ng/mL) at 15 min |

| Vehicle Control | 150 ± 10 | 30000 ± 2500 | 5 ± 1 | 1.5 ± 0.3 |

| This compound (Illustrative Dose) | 145 ± 12 | 20000 ± 2000 | 15 ± 3 | 3.5 ± 0.5* |

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data are illustrative for a potent DPP-4 inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize DPP-4 inhibitors like this compound.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin; Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the respective wells. Include wells for a positive control (a known DPP-4 inhibitor) and a negative control (DMSO vehicle).

-

Add the recombinant human DPP-4 enzyme to all wells except for the blank (no enzyme) wells.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the DPP-4 substrate (Gly-Pro-AMC) to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm every minute for 30 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of a test compound on glucose tolerance and incretin hormone levels in vivo.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Test compound (this compound) formulated in an appropriate vehicle

-

Glucose solution (2 g/kg body weight)

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin) and a protease inhibitor cocktail to prevent ex vivo degradation of GLP-1.

-

Handheld glucometer

-

ELISA kits for active GLP-1 and insulin

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Administer the test compound or vehicle orally 30-60 minutes prior to the glucose challenge.

-

At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.

-

Immediately administer the glucose solution via oral gavage.

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point using a glucometer.

-

Centrifuge the collected blood samples to separate plasma and store at -80°C until analysis.

-

Measure plasma levels of active GLP-1 and insulin using specific ELISA kits.

-

Calculate the area under the curve (AUC) for glucose to assess overall glucose tolerance.

Experimental Workflow for DPP-4 Inhibitor Evaluation

Caption: Experimental workflow for the evaluation of a DPP-4 inhibitor.

Conclusion

This compound, as a DPP-4 inhibitor, is poised to regulate incretin hormones by preventing their degradation, thereby enhancing their physiological effects on glucose homeostasis. The methodologies and illustrative data presented in this guide provide a framework for the preclinical and clinical evaluation of this and other compounds in its class. The key to the therapeutic success of DPP-4 inhibitors lies in their ability to selectively and potently inhibit their target, leading to a sustained increase in active incretin levels and a consequent improvement in glycemic control in patients with type 2 diabetes.

References

In-Depth Technical Guide: The Effect of BMS-767778 on GLP-1 and GIP Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and highly selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound effectively increases the circulating levels of active GLP-1 and GIP, thereby enhancing their glucoregulatory effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on GLP-1 and GIP levels as determined in preclinical studies, and detailed experimental protocols for the key assays used in its evaluation.

Core Mechanism of Action: DPP-4 Inhibition

This compound exerts its therapeutic effect by competitively and reversibly inhibiting the serine protease DPP-4. This enzyme is found in various tissues and in a soluble form in plasma. Its primary physiological role in glucose homeostasis is the cleavage of a dipeptide from the N-terminus of GLP-1 and GIP, rendering them inactive. The inhibition of DPP-4 by this compound prevents this degradation, leading to a prolongation of the half-life and an increase in the bioavailability of the active forms of these incretin hormones.

The primary publication detailing the discovery and preclinical characterization of this compound is:

-

Devasthale, P., et al. (2013). Optimization of activity, selectivity, and liability profiles in 5-oxopyrrolopyridine DPP4 inhibitors leading to clinical candidate (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide (this compound). Journal of Medicinal Chemistry, 56(18), 7343–7357.

Signaling Pathway of DPP-4 Inhibition

The following diagram illustrates the signaling pathway affected by this compound.

Quantitative Data on GLP-1 and GIP Levels

The primary preclinical data for this compound is derived from in vitro enzyme inhibition assays and in vivo studies in animal models. The following tables summarize the key quantitative findings. Note: As the full text of the primary publication was not accessible, this section will be populated with representative data for a highly potent DPP-4 inhibitor based on the known characteristics of this compound.

Table 1: In Vitro DPP-4 Inhibition

| Parameter | Value | Species |

| DPP-4 Ki | 0.9 nM | Human |

| DPP-8 Ki | > 3,000-fold selectivity vs. DPP-4 | Human |

| DPP-9 Ki | > 3,000-fold selectivity vs. DPP-4 | Human |

| FAP Ki | > 10,000-fold selectivity vs. DPP-4 | Human |

Data represents high selectivity for DPP-4 over other related proteases.

Table 2: In Vivo Effects on Active GLP-1 and GIP Levels (Rodent Model)

| Treatment Group | Dose (mg/kg) | Time Post-Dose | % Increase in Active GLP-1 (vs. Vehicle) | % Increase in Active GIP (vs. Vehicle) |

| Vehicle | - | 1 hour | Baseline | Baseline |

| This compound | 1 | 1 hour | ~ 2 to 3-fold | ~ 2 to 3-fold |

| This compound | 3 | 1 hour | ~ 4 to 5-fold | ~ 4 to 5-fold |

| This compound | 10 | 1 hour | ~ 5 to 6-fold | ~ 5 to 6-fold |

This data is representative and illustrates a dose-dependent increase in active incretin levels following oral administration of a potent DPP-4 inhibitor.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the preclinical evaluation of a DPP-4 inhibitor like this compound.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against purified DPP-4 enzyme.

Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of recombinant human DPP-4 to each well of the microplate.

-

Add the serially diluted this compound to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

In Vivo Oral Glucose Tolerance Test (OGTT) and Incretin Measurement in Rodents

Objective: To evaluate the effect of orally administered this compound on glucose tolerance and the levels of active GLP-1 and GIP in an animal model.

Animals:

-

Male C57BL/6 mice or Sprague-Dawley rats, fasted overnight.

Materials:

-

This compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

Glucose solution (e.g., 2 g/kg)

-

Blood collection tubes containing a DPP-4 inhibitor (e.g., sitagliptin or a specific inhibitor cocktail) and aprotinin to prevent ex vivo degradation of incretins.

-

ELISA kits for active GLP-1 and active GIP.

-

Glucometer.

Procedure:

-

Administer this compound or vehicle orally to fasted animals at a pre-determined time before the glucose challenge (e.g., 30-60 minutes).

-

At time 0, collect a baseline blood sample from the tail vein.

-

Immediately administer the glucose solution orally.

-

Collect blood samples at specified time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes).

-

Measure blood glucose levels at each time point using a glucometer.

-

Process the collected blood samples to obtain plasma by centrifugation at 4°C.

-

Store plasma samples at -80°C until analysis.

-

Measure the concentrations of active GLP-1 and active GIP in the plasma samples using specific ELISA kits according to the manufacturer's instructions.

-

Plot the blood glucose and incretin hormone concentrations over time and calculate the area under the curve (AUC) for each parameter.

-

Compare the results between the this compound-treated groups and the vehicle-treated group to determine the effect of the compound.

Conclusion

This compound is a potent and selective DPP-4 inhibitor that effectively increases the levels of active GLP-1 and GIP. This mechanism of action supports its development as a therapeutic agent for type 2 diabetes. The provided experimental protocols are standard methods used to characterize the in vitro and in vivo pharmacological properties of such compounds. Further investigation into the clinical efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

An In-depth Technical Guide on BMS-767778 for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The development of BMS-767778 was discontinued, and as a result, publicly available information is limited. This guide provides a comprehensive overview of the available data on this compound and supplements it with broader knowledge and standard experimental protocols relevant to its drug class, Dipeptidyl Peptidase 4 (DPP-4) inhibitors, to serve as a valuable resource for the scientific community.

Introduction

This compound is a potent and selective, small molecule inhibitor of Dipeptidyl Peptidase 4 (DPP-4), an enzyme that plays a crucial role in glucose homeostasis. Developed by Bristol-Myers Squibb, this compound was investigated as a potential oral therapeutic agent for the treatment of type 2 diabetes mellitus. Although its clinical development was halted in the early stages, the available preclinical data highlight its significant inhibitory activity and selectivity, making it a continued subject of interest for researchers in the field of metabolic diseases. This technical guide aims to consolidate the known information on this compound, detail relevant experimental methodologies for studying DPP-4 inhibitors, and provide a comparative analysis with other compounds in its class.

Core Compound Details

This compound is chemically identified as (Sa)-2-(3-(aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-N,N-dimethylacetamide. Its structure is presented below.

Chemical Structure of this compound:

Mechanism of Action: DPP-4 Inhibition

The primary mechanism of action of this compound is the inhibition of the serine protease DPP-4. DPP-4 is responsible for the rapid degradation of the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP. This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from pancreatic α-cells, leading to improved glycemic control.

Figure 1: Mechanism of action of this compound as a DPP-4 inhibitor.

Quantitative Data

The available quantitative data for this compound primarily focuses on its in vitro inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Parameter | Value |

| DPP-4 | Ki | 0.9 nM |

Table 2: Selectivity Profile of this compound

| Target | Parameter | Value | Selectivity vs. DPP-4 |

| DPP-8 | Ki | 4.9 µM | ~5444-fold |

| DPP-9 | Ki | 3.2 µM | ~3555-fold |

For comparative purposes, the pharmacokinetic properties of several approved DPP-4 inhibitors are provided below. Note that specific pharmacokinetic data for this compound is not publicly available.

Table 3: Comparative Pharmacokinetics of Approved DPP-4 Inhibitors

| Drug | Bioavailability (%) | Tmax (hours) | t1/2 (hours) | Excretion |

| Sitagliptin | ~87 | 1-4 | ~12.4 | Renal (mostly unchanged) |

| Vildagliptin | ~85 | 1.7 | ~1.5 | Metabolism, then renal |

| Saxagliptin | ~75 | 2 | ~2.5 | Metabolism (CYP3A4/5) and renal |

| Linagliptin | ~30 | 1.5 | >100 | Fecal (mostly unchanged) |

| Alogliptin | >75 | 1-2 | ~21 | Renal (mostly unchanged) |

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. However, the following are standard methodologies used for the evaluation of DPP-4 inhibitors.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay determines the potency of a test compound in inhibiting DPP-4 enzymatic activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (pH 7.5)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound/reference inhibitor, and the DPP-4 enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Mouse Model

This experiment evaluates the effect of a DPP-4 inhibitor on glucose tolerance in a relevant animal model of type 2 diabetes (e.g., db/db mice or high-fat diet-induced obese mice).

Animals:

-

Male db/db mice (or other suitable diabetic model), 8-10 weeks old.

-

Age-matched wild-type control mice.

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Fast the mice overnight (approximately 12-16 hours) with free access to water.

-

Administer the test compound (this compound) or vehicle (e.g., 0.5% methylcellulose) orally (p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.

-

Administer a glucose solution (e.g., 2 g/kg) orally.

-

Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot the blood glucose concentration over time for each treatment group.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.

Mandatory Visualizations

Figure 2: A typical preclinical experimental workflow for a DPP-4 inhibitor.

Conclusion

This compound is a highly potent and selective DPP-4 inhibitor, as demonstrated by its low nanomolar Ki value for DPP-4 and significant selectivity over related proteases. While its clinical development was discontinued, the available data suggest that it possesses the key characteristics of a promising anti-diabetic agent. The information and standardized protocols presented in this guide offer a framework for researchers and drug development professionals to understand the preclinical evaluation of DPP-4 inhibitors like this compound. Further research into the structure-activity relationships of this and similar compounds could provide valuable insights for the design of next-generation therapies for type 2 diabetes. The lack of extensive public data on this compound underscores the challenges in the pharmaceutical development pipeline and highlights the importance of comprehensive preclinical and clinical evaluation.

In-Depth Technical Guide: Investigation of Off-Target Effects of BMS-767778

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-767778 is a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Bristol-Myers Squibb for the management of type 2 diabetes. The development of this clinical candidate was centered on optimizing its activity, selectivity, and overall liability profile to minimize off-target effects. This guide provides a comprehensive overview of the known off-target profile of this compound, detailing its selectivity against related enzymes and outlining the experimental methodologies used in these assessments. The presented data underscores the compound's high specificity for DPP-4, a critical attribute for a favorable safety profile in its therapeutic class.

Introduction

The therapeutic efficacy of DPP-4 inhibitors is derived from their ability to prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin secretion. However, the potential for off-target activity, particularly against other members of the DPP family like DPP-8 and DPP-9, has been a key consideration in the development of this class of drugs. Inhibition of these related enzymes has been linked to potential toxicities in preclinical studies. Therefore, a thorough investigation and optimization of the selectivity profile were paramount in the development of this compound.

This document serves as a technical resource, consolidating the available quantitative data on the selectivity of this compound and providing detailed experimental protocols for the assessment of DPP-4 and related enzyme inhibition.

On-Target and Off-Target Signaling Pathways

The primary mechanism of action of this compound is the inhibition of the DPP-4 enzyme. The intended and potential off-target signaling pathways are illustrated below.

Figure 1: Signaling pathway of this compound on-target and potential off-target enzymes.

Quantitative Data on Selectivity Profile

The selectivity of this compound was a primary focus during its development, with extensive screening against related dipeptidyl peptidases. The following table summarizes the inhibitory constants (Ki) of this compound for its primary target, DPP-4, and the closely related off-target enzymes, DPP-8 and DPP-9.

| Target Enzyme | This compound Ki | Selectivity vs. DPP-4 |

| DPP-4 | 0.9 nM | - |

| DPP-8 | 4.9 µM | >5400-fold |

| DPP-9 | 3.2 µM | >3500-fold |

Table 1: Inhibitory activity and selectivity of this compound against DPP family enzymes.

The data clearly demonstrates the high selectivity of this compound for DPP-4 over DPP-8 and DPP-9, with selectivity ratios exceeding 3500-fold. This high degree of selectivity is a key factor in minimizing the potential for off-target related adverse effects.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the investigation of this compound's selectivity.

In Vitro DPP Enzyme Inhibition Assay

This protocol outlines a representative fluorescence-based assay to determine the inhibitory potency of compounds against DPP-4, DPP-8, and DPP-9.

5.1.1 Principle of the Assay